Cinchonidine: A Deep Dive into its Molecular Structure and Stereochemistry
Cinchonidine: A Deep Dive into its Molecular Structure and Stereochemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonidine (B190817), a prominent member of the cinchona alkaloid family, has long been a subject of intense scientific scrutiny due to its fascinating stereochemistry and significant applications in asymmetric synthesis and pharmacology.[1][2] Extracted from the bark of the Cinchona tree, this naturally occurring compound shares its origins with its diastereomers: cinchonine (B1669041), quinidine (B1679956), and quinine (B1679958).[1][2] This technical guide provides an in-depth exploration of the molecular structure and stereochemical nuances of cinchonidine, offering valuable insights for professionals in drug development and chemical research.
Molecular Structure
Cinchonidine is a complex organic molecule with the chemical formula C₁₉H₂₂N₂O.[3] Its structure is characterized by a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicycle through a hydroxymethylene bridge.
IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol[3]
The key structural features include:
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Quinoline Moiety: A bicyclic aromatic ring system containing a nitrogen atom.
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Quinuclidine Moiety: A rigid bicyclic amine.
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Hydroxymethylene Bridge: Connects the quinoline and quinuclidine rings.
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Vinyl Group: Attached to the quinuclidine ring.
Stereochemistry: The Essence of Cinchonidine's Uniqueness
The biological activity and catalytic utility of cinchonidine are intrinsically linked to its unique three-dimensional arrangement of atoms. The molecule possesses four chiral centers, leading to a total of 16 possible stereoisomers. However, only four major diastereomers are naturally occurring and commercially significant: cinchonidine, cinchonine, quinidine, and quinine.
The absolute configuration of the key stereocenters in cinchonidine is (8S,9R).[1] It is a pseudoenantiomer of cinchonine, which possesses an (8R,9S) configuration.[4] This subtle difference in the spatial orientation of the hydroxyl group at C9 and the quinoline ring at C8 gives rise to distinct physical and chemical properties.
The Cinchona Alkaloid Family: A Stereochemical Quartet
The four principal cinchona alkaloids exist as two pairs of pseudoenantiomers. Cinchonidine and cinchonine form one pair, while quinidine and quinine form the other. The primary structural difference between the two pairs is the presence of a methoxy (B1213986) group at the 6' position of the quinoline ring in quinidine and quinine, which is absent in cinchonidine and cinchonine.
Quantitative Data Summary
The distinct stereochemistry of the cinchona alkaloids is reflected in their physical properties. The following table summarizes key quantitative data for cinchonidine and its major diastereomers, facilitating easy comparison.
| Property | Cinchonidine | Cinchonine | Quinidine | Quinine |
| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ |
| Molar Mass ( g/mol ) | 294.39 | 294.39 | 324.42 | 324.43 |
| Melting Point (°C) | 200-207[1] | ~265[5] | 174-176[6] | 177 |
| Specific Rotation ([α]D) | -109.2° (in ethanol) | +229° (in alcohol)[5] | +258° (in alcohol)[7] | -169° (in ethanol) |
| Solubility in Water | Practically insoluble[5] | Practically insoluble[5] | Slightly soluble[8] | Insoluble |
| Solubility in Ethanol (B145695) | Soluble[1] | Soluble[4] | Soluble[8][9] | Soluble |
| Solubility in Chloroform | Soluble[1] | Soluble[5] | Soluble[8] | Soluble |
Experimental Protocols for Stereochemical Determination
The elucidation of the stereochemistry of cinchona alkaloids relies on established analytical techniques. The following are detailed methodologies for two key experiments.
Protocol 1: Determination of Specific Rotation by Polarimetry
Objective: To measure the specific rotation of a cinchonidine sample to confirm its enantiomeric purity and identity.
Materials:
-
Polarimeter (with sodium D-line lamp, λ = 589 nm)
-
Polarimeter cell (1 dm path length)
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Volumetric flask (10 mL)
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Analytical balance
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Cinchonidine sample
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Ethanol (spectroscopic grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the cinchonidine sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in ethanol and fill the flask to the mark with the same solvent. Mix the solution thoroughly to ensure homogeneity.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent (ethanol in this case) to set the zero point.
-
Measurement: Rinse the polarimeter cell with the prepared cinchonidine solution and then fill it, ensuring no air bubbles are present in the light path. Place the filled cell in the polarimeter.
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Data Acquisition: Measure the observed optical rotation (α). Record the reading after it has stabilized. Repeat the measurement at least three times and calculate the average observed rotation.
-
Calculation of Specific Rotation: Calculate the specific rotation ([α]) using the following formula:[10] [α] = α / (l × c) where:
-
α is the average observed rotation in degrees.
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l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
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Protocol 2: Stereochemical Confirmation by Single-Crystal X-ray Diffraction
Objective: To determine the absolute configuration of cinchonidine by analyzing its single-crystal X-ray diffraction data.
Materials:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
Cryoprotectant (if necessary)
-
Suitable solvent for crystallization (e.g., ethanol, methanol)
-
Microscope
Procedure:
-
Crystallization: Grow single crystals of cinchonidine suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent. The ideal crystals should be well-formed, without visible defects, and have dimensions in the range of 0.1-0.3 mm.
-
Crystal Mounting: Carefully select a suitable single crystal under a microscope and mount it on the goniometer head of the diffractometer. If data is to be collected at low temperatures, the crystal may need to be coated with a cryoprotectant to prevent ice formation.
-
Data Collection: Center the crystal in the X-ray beam. The diffractometer will then rotate the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. A complete dataset is collected by rotating the crystal through a specific angular range.
-
Data Processing: The raw diffraction data is processed to correct for various experimental factors, including background noise, absorption, and Lorentz-polarization effects. This results in a list of indexed reflections with their corresponding intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined against the experimental data to obtain a final, accurate molecular structure.
-
Absolute Configuration Determination: For a chiral molecule like cinchonidine, the absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data. The Flack parameter is a key indicator; a value close to 0 confirms the assigned absolute configuration, while a value close to 1 suggests the opposite enantiomer.
Visualizing Cinchonidine's Role: Signaling Pathways and Logical Relationships
To better understand the functional implications of cinchonidine's stereochemistry, the following diagrams, generated using Graphviz (DOT language), illustrate key interactions and workflows.
Caption: Cinchonidine's protective role in the PI3K/AKT signaling pathway against cisplatin-induced ototoxicity.
Caption: Proposed mechanism of antimalarial action for Cinchonidine.
Caption: Logical workflow of Cinchonidine's role in asymmetric catalysis.
Conclusion
The intricate molecular structure and well-defined stereochemistry of cinchonidine are fundamental to its diverse applications. As a chiral catalyst, it plays a crucial role in the stereoselective synthesis of pharmaceuticals and fine chemicals. In the realm of medicine, its potential as a therapeutic agent continues to be explored, with recent studies highlighting its protective effects in certain cellular pathways. A thorough understanding of its three-dimensional architecture and the subtle differences that distinguish it from its diastereomers is paramount for harnessing its full potential in research and development. This guide provides a foundational resource for scientists and professionals seeking to leverage the unique properties of this remarkable cinchona alkaloid.
References
- 1. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 2. Page loading... [guidechem.com]
- 3. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 5. Cinchonine [drugfuture.com]
- 6. The Chemical Structure of Quinidine: What You Need to Know [medicoverhospitals.in]
- 7. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]
